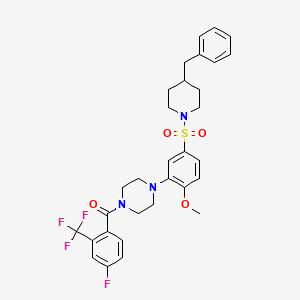

(4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features multiple functional groups, including piperidine, piperazine, sulfonyl, methoxy, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process may include:

Formation of the Piperidine and Piperazine Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl and Sulfonyl Groups: This step can be achieved through nucleophilic substitution reactions.

Attachment of the Methoxy and Fluoro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Use of Catalysts: Catalysts such as palladium on carbon can be used to facilitate hydrogenation reactions.

Controlled Reaction Conditions: Temperature, pressure, and solvent choice must be carefully controlled to optimize the reaction efficiency.

Purification Techniques: Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of thiols.

Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.

Biological Probes: It can be used as a probe to study biological pathways.

Medicine

Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

Materials Science: The compound can be used in the development of new materials with unique properties.

Chemical Manufacturing: It can serve as a precursor in the manufacture of other chemicals.

Mechanism of Action

The mechanism by which (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

- (4-Benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Phenylboronic acid

Uniqueness

The uniqueness of (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone , identified by its CAS number 924762-99-2 , is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a sulfonamide group, and various aromatic substituents, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C31H33F4N3O4S with a molecular weight of 619.7 g/mol. The presence of functional groups such as sulfonyl and methoxy enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C31H33F4N3O4S |

| Molecular Weight | 619.7 g/mol |

| CAS Number | 924762-99-2 |

The compound's mechanism of action is primarily linked to its ability to interact with specific biological targets such as enzymes and receptors. Initial studies suggest it may act as an inhibitor in various biochemical pathways, potentially modulating the activity of targets involved in disease processes.

Pharmacological Effects

Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents .

- Cytotoxicity : There are indications that the compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms, such as those involved in metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents have been explored to enhance potency and selectivity:

- Sulfonamide Group : The presence of the sulfonamide moiety is essential for biological activity, as it may enhance solubility and interaction with target proteins.

- Methoxy Substituent : Variations in the methoxy group can affect lipophilicity and bioavailability, influencing the compound's pharmacokinetic properties.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antimycobacterial Activity : A study focused on piperidine derivatives showed promising results against Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents .

- Cancer Cell Line Studies : Research into related piperidine compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications can lead to improved anticancer properties .

Properties

CAS No. |

924762-99-2 |

|---|---|

Molecular Formula |

C31H33F4N3O4S |

Molecular Weight |

619.7 g/mol |

IUPAC Name |

[4-[5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C31H33F4N3O4S/c1-42-29-10-8-25(43(40,41)38-13-11-23(12-14-38)19-22-5-3-2-4-6-22)21-28(29)36-15-17-37(18-16-36)30(39)26-9-7-24(32)20-27(26)31(33,34)35/h2-10,20-21,23H,11-19H2,1H3 |

InChI Key |

AJNUPLLFTGPCAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.